molecular formula C17H22ClN5O2 B5568517 5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide

5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide

Cat. No.: B5568517
M. Wt: 363.8 g/mol
InChI Key: IUVBESDPEFWTJG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H22ClN5O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.1462027 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research involving 5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide has led to the synthesis of various novel compounds with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, which were screened for anti-inflammatory and analgesic activities, showing promising results in COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, studies on the transformation of metoclopramide in biological systems have revealed insights into its metabolism and the identification of transformation products (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Physical and Chemical Analysis

Research on the physical and chemical properties of related compounds includes the study of molar refraction and polarizability, which are crucial for understanding drug interactions at the molecular level. Sawale et al. (2016) conducted density and refractive index measurements of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate to study its polarizability effects, offering insights into drug design and interaction mechanisms (Sawale, Kalyankar, George, & Deosarkar, 2016).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of compounds structurally similar or related to this compound. Notably, the design, synthesis, and evaluation of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed significant antiproliferative activity against various cancer cell lines, suggesting promising anticancer activity (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020). This research underscores the potential of compounds with the this compound scaffold in developing new therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. Additionally, modifications could be made to the structure of the compound to enhance its properties or reduce potential side effects .

Properties

IUPAC Name

5-chloro-N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2/c1-4-19-17-22-11(2)9-15(23-17)20-7-8-21-16(24)13-10-12(18)5-6-14(13)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,24)(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVBESDPEFWTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.